![molecular formula C13H8Cl2O3 B2430234 (2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid CAS No. 874999-40-3](/img/structure/B2430234.png)
(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid, also known as 2E-3-5-3,5-dichlorophenyl-2-prop-2-enoic acid, is a compound found in nature and is used for a variety of purposes in scientific research. It is an organic compound with a molecular formula of C11H7Cl2O2 and a molecular weight of 246.06 g/mol. It is a white to off-white crystalline powder with a melting point of 149-153 °C and a boiling point of 302-306 °C. This compound has a wide range of applications in scientific research, from synthesizing new compounds to studying the biochemical and physiological effects of compounds on living organisms.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid and its derivatives have been synthesized and evaluated for various biological activities. Bhoot et al. (2011) synthesized a series of derivatives and screened them for antibacterial, antifungal, and antitubercular activities. The compounds were characterized by elemental analyses and spectral studies (Bhoot, Khunt, & Parekh, 2011).
Molecular Structure and Analysis
The molecular structure and conformational behavior of (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride, a closely related compound, were investigated using density functional theory. The study provided insights into the stability of the molecule, charge transfer, and hyperconjugative interaction, which are crucial for understanding the properties of similar compounds like (2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid. This research highlighted the potential nonlinear optical properties of the compound (Mary et al., 2014).
Antimicrobial Activity
A novel series of derivatives containing the (2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid structure were synthesized and evaluated for antimicrobial activity. The synthesized compounds exhibited antimicrobial susceptibility against Staphylococcus aureus and Escherichia coli. The study also employed molecular docking to assess the binding interaction of the synthesized compounds with bacterial proteins, which provided valuable insights into the potential antimicrobial properties of these compounds (Khumar, Ezhilarasi, & Prabha, 2018).
Chemical Synthesis and Catalysis
The compound and its derivatives have been utilized in chemical synthesis and catalytic processes. Amarasekara et al. (2015) explored the NaOH-catalyzed condensation reactions between levulinic acid and biomass-derived furan-aldehydes, yielding products with significant yields. This research contributes to the understanding of the chemical behavior and potential applications of (2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid in catalysis and organic synthesis (Amarasekara, Singh, Larkin, Hasan, & Fan, 2015).
Propiedades
IUPAC Name |
(E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-9-5-8(6-10(15)7-9)12-3-1-11(18-12)2-4-13(16)17/h1-7H,(H,16,17)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVFABVMGWHYIV-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

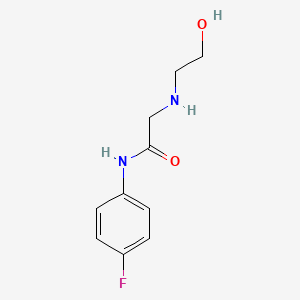

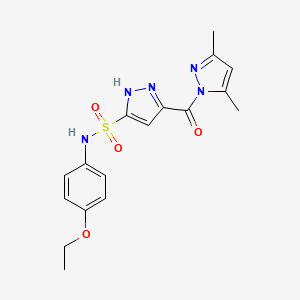
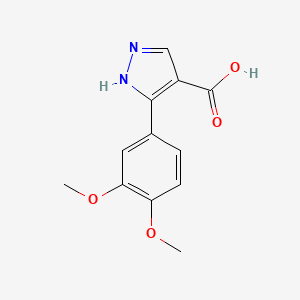
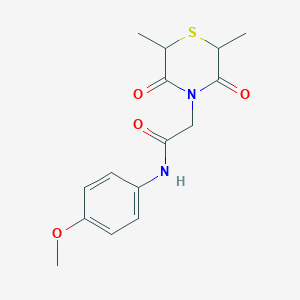

![(2Z)-2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-5,5-dimethylcyclohexan-1-one](/img/structure/B2430162.png)

![1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2430164.png)
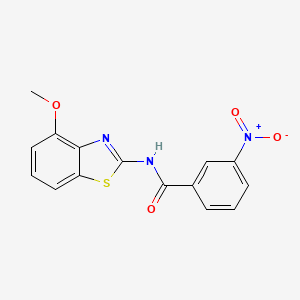
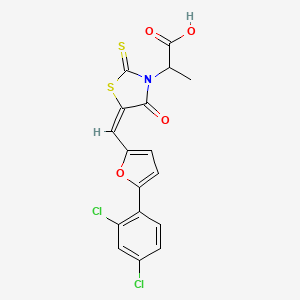
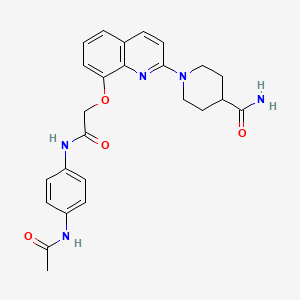
![N-(3,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2430171.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea](/img/structure/B2430174.png)